molecular formula C16H11FN4S B2740464 3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 865658-01-1

3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2740464
CAS RN: 865658-01-1
M. Wt: 310.35
InChI Key: ZPBHTNCLIWHQBB-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrimidines . It has a molecular formula of C16H11FN4S, an average mass of 310.349 Da, and a monoisotopic mass of 310.068848 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound has been identified as a strategic compound for optical applications due to its significant photophysical properties . It has been used in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a melting point of 253 °C . The IR, 1H NMR, and 13C NMR data provide information about the functional groups and the chemical environment of the atoms in the molecule .

properties

IUPAC Name

3-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4S/c17-11-5-3-10(4-6-11)12-9-20-21-15(18)13(8-19-16(12)21)14-2-1-7-22-14/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBHTNCLIWHQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326926
Record name 3-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666394
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

865658-01-1
Record name 3-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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